Bromure de strontium hexahydraté

Vue d'ensemble

Description

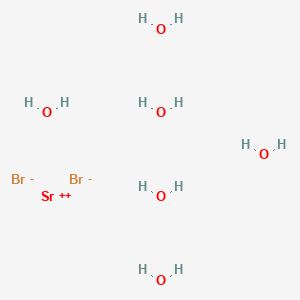

Strontium bromide hexahydrate is a useful research compound. Its molecular formula is SrBr2·6H2O and its molecular weight is 355.5 g/mol. The purity is usually 95%.

The exact mass of the compound Strontium bromide hexahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Strontium bromide hexahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Strontium bromide hexahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Le bromure de strontium hexahydraté sert d’intermédiaire pharmaceutique. Il joue un rôle dans la synthèse de médicaments spécifiques ou de composés liés aux médicaments. Les chercheurs explorent son potentiel dans le développement et la formulation de médicaments .

- Les chercheurs ont étudié la modification du ZnO (oxyde de zinc) à l’aide de bromure de cétyltriméthylammonium (CTAB) afin d’améliorer les performances des cellules solaires polymères inversées. Le bromure de strontium hexahydraté peut contribuer à améliorer l’efficacité et la stabilité des dispositifs .

- Le bromure de strontium hexahydraté a été utilisé dans la synthèse sonochimique de nouveaux complexes de polymères de coordination métallique Pb(II) 2D. Ces complexes servent de précurseurs pour la fabrication de micro-nanostructures d’oxyde/bromure de plomb(II) .

- Le chlorure de strontium hexahydraté (un composé apparenté) est utilisé comme précurseur pour préparer le chromate de strontium. Le chromate de strontium agit comme un inhibiteur de corrosion pour l’aluminium, le protégeant de la dégradation environnementale .

- Les chercheurs ont exploré la synthèse de nanoparticules photocatalytiques à cœur de sulfure de cadmium à l’aide de bromure de strontium hexahydraté. Ces nanoparticules ont des applications potentielles dans la rémédiation environnementale et la conversion de l’énergie solaire .

Intermédiaires pharmaceutiques

Amélioration des cellules solaires polymères inversées

Synthèse de complexes de polymères de coordination métallique

Inhibition de la corrosion pour l’aluminium

Nanoparticules photocatalytiques

Mécanisme D'action

Target of Action

Strontium Bromide Hexahydrate primarily targets the calcium channels in the body due to its divalent cation, strontium . Strontium can replace calcium in most biological processes, including enzymes and transport systems .

Mode of Action

Strontium Bromide Hexahydrate interacts with its targets by replacing calcium in various biological processes . This replacement modifies the reaction parameters, such as the Km of enzymes or the quantity of acetylcholine released in the conduction of nerve impulses . This generally results in a disturbance of the corresponding process .

Biochemical Pathways

The biochemical pathways affected by Strontium Bromide Hexahydrate are those involving calcium. Since strontium can replace calcium in most biological processes, it can affect a wide range of biochemical pathways . The downstream effects of these changes can vary, but they often result in a disturbance of the corresponding process .

Pharmacokinetics

Strontium compounds are known to be absorbed in the gastrointestinal tract of adults, with an estimated bioavailability of about 20% .

Action Environment

The action, efficacy, and stability of Strontium Bromide Hexahydrate can be influenced by various environmental factors. For instance, the hydration and dehydration reactions of Strontium Bromide Hexahydrate are temperature-dependent . The hexahydrate phase melts at a temperature of 89 °C, and at 180 °C, anhydrous Strontium Bromide is obtained . Therefore, temperature is a crucial environmental factor that can influence the compound’s action.

Propriétés

IUPAC Name |

strontium;dibromide;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.6H2O.Sr/h2*1H;6*1H2;/q;;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMJUJXBFKFYOZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Br-].[Br-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H12O6Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10999077 | |

| Record name | Strontium bromide--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10999077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-53-9 | |

| Record name | Strontium bromide hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium bromide--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10999077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium bromide hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM BROMIDE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I32N2UD6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes strontium bromide hexahydrate suitable for thermochemical energy storage?

A1: SrBr2•6H2O undergoes a reversible hydration/dehydration reaction, absorbing heat during dehydration and releasing it upon hydration. [1, 2] This makes it suitable for storing thermal energy, particularly in the low to medium temperature range (<150°C), which is relevant for domestic applications. [2]

Q2: How does the addition of natural graphite improve the performance of strontium bromide hexahydrate in energy storage?

A2: Studies show that incorporating natural graphite into SrBr2•6H2O forms composites with enhanced properties. [2, 3] Graphite acts as a supporting matrix, improving thermal conductivity and potentially enhancing hydration-dehydration kinetics by reducing hysteresis. [2]

Q3: Are there any challenges associated with using strontium bromide hexahydrate for energy storage, and how can they be addressed?

A3: One challenge is the potential for poor thermal and mechanical stability of SrBr2•6H2O upon repeated hydration/dehydration cycles. [3] Research suggests that incorporating organic polyelectrolytes, like polydiallyldimethylammonium chloride (PDAC), into the composite structure can improve water sorption, enhance mechanical resistance during cycling, and contribute to the overall stability of the material. [3]

Q4: Beyond energy storage, has strontium bromide hexahydrate been investigated in other research areas?

A4: Yes, strontium bromide hexahydrate has been used as a tracer to investigate the role of macropores in chemical transport through soil. [1] This research highlights the importance of understanding water movement and potential contaminant transport in agricultural settings.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Propanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-methyl-](/img/structure/B1581149.png)

![Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-](/img/structure/B1581152.png)

![(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1581154.png)